molecular formula C22H15ClN2O2S B2566993 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 313550-12-8

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No. B2566993
CAS RN: 313550-12-8
M. Wt: 406.88
InChI Key: ZEHJJMUVOAECCQ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, also known as GW 9662, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, making it an attractive target for the treatment of metabolic disorders such as diabetes and obesity.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the thiazolyl moiety have been extensively studied for their antimicrobial properties. The presence of the 4-chlorophenyl group in N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can potentially enhance its lipophilicity, which may improve its ability to penetrate microbial cell membranes. This compound could be investigated for its efficacy against a range of bacterial and fungal strains, particularly for its potential to combat biofilm-associated infections .

Antibiofilm Agents

Biofilms are complex communities of microorganisms that are highly resistant to antimicrobial treatments. The structural modifications in N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide could be tailored to target biofilm-forming pathogens, offering a new avenue for the development of antibiofilm agents. Research could focus on its activity against biofilm-associated pathogens like Enterococcus faecium .

Antioxidant Properties

The thiazole ring is known for its antioxidant effects. Studies could explore the antioxidant capacity of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide using assays like DPPH, ABTS, and ferric reducing power. These studies would contribute to understanding the compound’s potential role in mitigating oxidative stress-related conditions .

Drug Design and Synthesis

This compound’s molecular structure makes it a candidate for drug design and synthesis. Its core structure could serve as a scaffold for developing new drugs with improved pharmacokinetic and pharmacodynamic properties. Research could involve computational modeling and in silico studies to predict its interaction with various biological targets .

Antitumor Activity

Thiazole derivatives have shown promise in antitumor and cytotoxic applications. The compound could be synthesized and tested for its potential antitumor activity, particularly against specific cancer cell lines. It would be valuable to assess its cytotoxicity and mechanism of action in cancer therapy .

Neuroprotective Effects

Given the biological significance of thiazole compounds, there is a possibility that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide may exhibit neuroprotective effects. Research could be directed towards its potential role in the synthesis of neurotransmitters or as a modulator of neural pathways .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic activities of thiazole derivatives are well-documented. This compound could be evaluated for its effectiveness in reducing inflammation and pain, potentially leading to the development of new anti-inflammatory or analgesic medications .

Antiviral and Antifungal Uses

Lastly, the compound’s potential antiviral and antifungal uses should not be overlooked. Its structural features could be optimized to enhance activity against specific viral or fungal species, contributing to the treatment of infectious diseases .

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2S/c23-17-11-9-15(10-12-17)20-14-28-22(24-20)25-21(26)16-5-4-8-19(13-16)27-18-6-2-1-3-7-18/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHJJMUVOAECCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

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